3-Chloropropylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloropropylamine hydrochloride involves multiple steps, including reactions that introduce the chloropropyl group into the molecular structure. A notable method includes the Grignard reaction of 3-chloropropyltriethoxysilane, followed by amination with ethylenediamine to produce 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes (Lin et al., 2000).
Molecular Structure Analysis
The molecular structure of 3-Chloropropylamine hydrochloride and its complexes has been studied through various methods, including X-ray diffraction, vibrational spectroscopy, and thermal analysis. These studies provide insights into the bonding, geometry, and intermolecular interactions present in the compound and its derivatives (Tchibouanga & Jacobs, 2023).
Chemical Reactions and Properties
3-Chloropropylamine hydrochloride participates in several chemical reactions, including aza-Darzens-type reactions, leading to the synthesis of 2-chloro-2-imidoylaziridines from 3,3-dichloro-1-azaallylic anions and N-(arylsulfonyl)imines (Giubellina et al., 2006). These reactions highlight the compound's utility in constructing complex molecular structures.
Physical Properties Analysis
The physical properties of 3-Chloropropylamine hydrochloride, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not highlighted in the search, they are generally determined experimentally and are critical for practical applications.
Chemical Properties Analysis
The chemical properties of 3-Chloropropylamine hydrochloride, including its reactivity with different chemical groups, stability under various conditions, and its role as a reagent or intermediate in organic synthesis, are of significant interest. The compound's ability to undergo transformations, such as amination and cycloaddition reactions, underscores its versatility in synthetic chemistry (West et al., 2019).
Scientific Research Applications
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- Application : It is used in the synthesis of the drug molecule Rosuvastatin calcium .
- Method of Application : This substance needs to be treated with a base to release 3-chloropropylamine for further chemical applications .
- Results : The result of this application is the creation of Rosuvastatin calcium, a drug molecule .
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- Application : It can participate in various organic reactions, such as nucleophilic substitution and amination reactions .
- Method of Application : Through these reactions, different functional groups can be introduced or the molecular structure can be modified .
- Results : The result of this application is the structural modification and synthesis of drug molecules .
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- Application : It is used in the nucleophilic substitution reaction .
- Method of Application : In a dry reaction flask, sodium azide is added to a water solution of 3-Chloropropylamine hydrochloride. The resulting reaction mixture is heated to 80 °C and stirred at this temperature for 15 hours .
- Results : The result of this application is the creation of the target product molecule, 3-azido-1-propanamine .
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- Application : It has been used in the synthesis of linear, star and comb-like polyacrylamides by atomic transfer radical polymerization .
- Method of Application : The specific method of application would involve using 3-Chloropropylamine hydrochloride in the polymerization process under controlled conditions .
- Results : The result of this application is the creation of new types of polyacrylamides with potentially useful properties .
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- Application : It has been used in the synthesis of halogen-functionalized aliphatic polyketones (macroinitiators) .
- Method of Application : The specific method of application would involve using 3-Chloropropylamine hydrochloride in the synthesis process under controlled conditions .
- Results : The result of this application is the creation of halogen-functionalized aliphatic polyketones .
Safety And Hazards
3-Chloropropylamine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust. It should be used only in well-ventilated areas and handled in accordance with good industrial hygiene and safety practice .
Future Directions
properties
IUPAC Name |
3-chloropropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978417 | |
Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 3-Chloropropylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19780 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Chloropropylamine hydrochloride | |
CAS RN |
6276-54-6 | |
Record name | 1-Propanamine, 3-chloro-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6276-54-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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